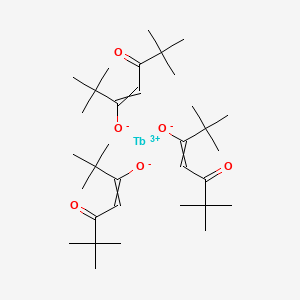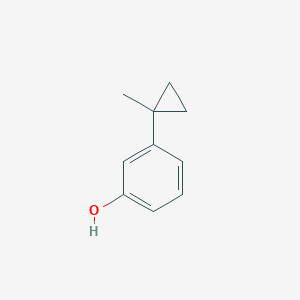![molecular formula C14H12N2O3S B12505650 2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one is a complex organic compound that features a unique fusion of benzodioxole and thiazolopyrimidine structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with thiazolopyrimidine derivatives under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Halogenated benzodioxole derivatives.
Aplicaciones Científicas De Investigación
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-ylmethylidene)propanedinitrile
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 1-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
Uniqueness
2-(2H-1,3-benzodioxol-5-ylmethylidene)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one stands out due to its fused thiazolopyrimidine structure, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives, potentially offering distinct advantages in various applications.
Propiedades
Fórmula molecular |
C14H12N2O3S |
|---|---|
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |
InChI |
InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2 |
Clave InChI |
BUSMPEGMXHJTDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


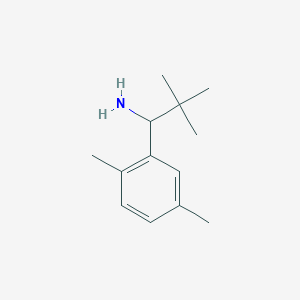
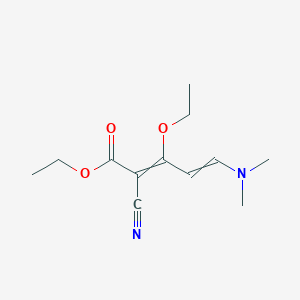
![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)
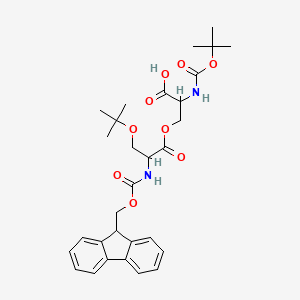
![(2,2-Bipyridine)bis[2-(2,4-difluorophenyl)pyridine]iridium(III) Hexafluorophosphate](/img/structure/B12505595.png)
![(5aS,10bR)-2-mesityl-4,5a,6,10b-tetrahydroindeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-iumchloridehydrate](/img/structure/B12505599.png)
![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]methanone](/img/structure/B12505601.png)
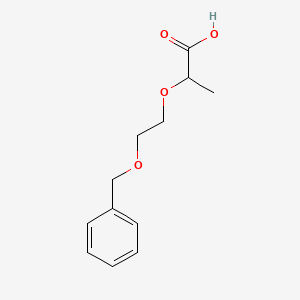
![(4R,6S)-6-[(1E)-2-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester](/img/structure/B12505618.png)
![Benzyl 2-[3-(pyrrolidin-1-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B12505621.png)
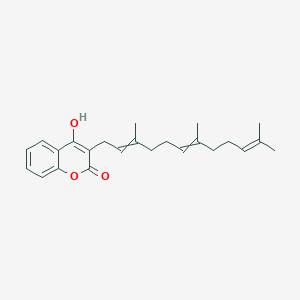
![N-(3-{[3,5-bis(trifluoromethyl)phenyl]amino}prop-2-en-1-ylidene)-3,5-bis(trifluoromethyl)anilinium chloride](/img/structure/B12505653.png)
